molecular formula C19H15ClN4O3S B2797220 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide CAS No. 391866-33-4

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2797220
CAS No.: 391866-33-4
M. Wt: 414.86
InChI Key: MUEMVLCGARUDRM-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is a synthetic small molecule based on the dihydrothieno[3,4-c]pyrazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound features a complex architecture that integrates multiple pharmacophores, including a 4-chlorophenyl group and a 4-methyl-3-nitrobenzamide moiety, which are known to contribute to molecular recognition and binding affinity in biological systems. While the specific biological profile of this exact compound requires further investigation, analogs within the same chemical family are frequently explored as key templates for developing therapeutic agents and are often screened for kinase inhibitory activity . The thienopyrazole core is a privileged structure in organic synthesis, enabling the development of diverse heterocyclic derivatives with potential biological activities . Researchers value this compound primarily as a versatile chemical building block for constructing more complex molecules, studying structure-activity relationships (SAR), and screening for novel pharmacological properties. Its structural complexity makes it a suitable candidate for method development in transition metal-catalyzed reactions, which are powerful tools for constructing functionalized N-heterocycles under mild conditions . This product is intended for research applications only and is not approved for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to institutional safety protocols when handling this compound.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-2-3-12(8-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)14-6-4-13(20)5-7-14/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEMVLCGARUDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, and notable biological effects, supported by data tables and relevant research findings.

Compound Structure and Properties

The compound features a thieno[3,4-c]pyrazole core linked to a 4-methyl-3-nitrobenzamide moiety. Its molecular formula is C18H15ClN4O2SC_{18}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 418.9 g/mol. The presence of chlorine in the 4-position of the phenyl ring is significant for its biological activity.

Property Value
Molecular FormulaC₁₈H₁₅ClN₄O₂S
Molecular Weight418.9 g/mol
Structural FeaturesThieno[3,4-c]pyrazole, Benzamide

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The process may include cyclization reactions to form the thieno[3,4-c]pyrazole ring and subsequent functionalization to introduce the benzamide moiety.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, contributing to their potential as anticancer agents . The thieno[3,4-c]pyrazole structure is particularly noted for its ability to interfere with tumor cell proliferation.

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . This suggests a possible therapeutic role in inflammatory diseases.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties as well. Similar pyrazole derivatives have been evaluated for their activity against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Case Studies and Research Findings

  • Antitumor Studies : A series of pyrazole derivatives were tested against cancer cell lines, revealing that those with thieno[3,4-c]pyrazole structures exhibited IC50 values in the low micromolar range against several types of tumors.
  • Anti-inflammatory Assays : In vitro assays demonstrated that compounds with similar functionalities significantly reduced nitric oxide production in LPS-stimulated macrophages.
  • Antimicrobial Testing : In studies involving phytopathogenic fungi, derivatives showed moderate to excellent antifungal activity, indicating potential applications in agricultural settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Pyrazol-3-yl Derivatives Compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52 in ) share a pyrazole core but differ in substituents and fused rings. The target compound replaces the sulfonamide group with a nitrobenzamide, reducing hydrogen-bonding capacity but increasing steric bulk. The thieno[3,4-c]pyrazole scaffold also distinguishes it from chromen-4-one fused pyrazoles, altering π-π stacking interactions .

B. Chlorophenyl-Substituted Pyrazoles Pyraclostrobin (CAS 175013–18–0, ) contains a 4-chlorophenylpyrazole group but lacks the thieno-fused system.

Physicochemical Properties

Parameter Target Compound Example 52 () Pyraclostrobin ()
Molecular Weight (g/mol) ~443.9* 589.1 503.0
Substituents Nitro, methyl Sulfonamide, fluoro Methoxycarbamate
LogP (Predicted) ~3.2† ~2.8 ~3.5
Melting Point (°C) Not reported 175–178 Not reported
Key Functional Groups Thienopyrazole Pyrazolopyrimidine Pyrazole

*Calculated using atomic masses.
†Estimated via fragment-based methods (e.g., Multiwfn ).

Electronic and Binding Properties

  • Electrostatic Potential (ESP): The nitro group in the target compound creates a strong electron-deficient region, contrasting with the sulfonamide in Example 52, which exhibits a polarizable sulfur center. This difference may influence interactions with hydrophobic vs. polar binding pockets .
  • Topological Analysis: Electron localization function (ELF) studies using Multiwfn suggest that the thieno[3,4-c]pyrazole core has higher electron density delocalization compared to non-fused pyrazoles, enhancing π-orbital overlap in molecular recognition .

Research Tools and Methodologies

  • Crystallography: SHELXL () and WinGX () are critical for resolving the compound’s crystal structure, particularly for analyzing the dihydro-2H-thieno ring’s conformation.
  • Wavefunction Analysis: Multiwfn () enables ESP and ELF calculations to compare electronic properties with analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis of thieno[3,4-c]pyrazole derivatives typically involves multi-step reactions. Key steps include:

  • Cyclocondensation : Formation of the thieno[3,4-c]pyrazole core via reaction of substituted hydrazines with thiophene precursors under reflux conditions.
  • Acylation : Introducing the 4-methyl-3-nitrobenzamide moiety via coupling reactions (e.g., using EDCI/HOBt in DMF).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product. Purity can be enhanced via recrystallization from ethanol or acetonitrile .

Q. What analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to verify substituent positions and aromaticity of the thieno[3,4-c]pyrazole core.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsion angles, critical for validating stereochemistry .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity?

The nitro group is a strong electron-withdrawing group, which:

  • Reduces electron density on the benzamide ring, enhancing electrophilic substitution resistance.
  • Stabilizes charge-transfer complexes , as evidenced by UV-Vis spectroscopy (λmax shifts in polar solvents). Computational studies (DFT) using Gaussian software can model frontier molecular orbitals (FMOs) to quantify this effect .

Q. What strategies resolve contradictions in crystallographic data for thieno[3,4-c]pyrazole derivatives?

Discrepancies in bond lengths or thermal ellipsoids may arise from:

  • Disorder in crystal packing : Use SHELXL’s PART instruction to model disordered regions.
  • Twinned crystals : Employ TWIN/BASF commands in SHELXL for refinement.
  • Validation tools : CheckCIF/PLATON identifies outliers in geometric parameters .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Structural Feature Biological Impact Methodology
4-Chlorophenyl substituentEnhances hydrophobic interactions with targetsDocking studies (AutoDock Vina)
Thieno[3,4-c]pyrazole coreModulates π-π stacking with protein residuesComparative SAR with halogenated analogs
Nitro groupMay induce redox-mediated cytotoxicityROS assays (DCFH-DA probe)

Q. What experimental designs mitigate byproduct formation during microwave-assisted synthesis?

  • Temperature control : Maintain ≤ 120°C to prevent decomposition of nitro groups.
  • Solvent optimization : Use DMF or DMAc for solubility without side reactions.
  • Real-time monitoring : In-situ FTIR tracks reaction progress and identifies intermediates .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • Target engagement assays : SPR (surface plasmon resonance) measures binding affinity to putative targets (e.g., kinases).
  • Gene knockout models : CRISPR-Cas9 silencing of suspected pathways (e.g., MAPK) evaluates functional dependence.
  • Metabolomics : LC-MS profiles post-treatment identify perturbed metabolic pathways .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic factors : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
  • Dose normalization : Adjust in vivo doses based on bioavailability (calculated via AUC0–24h).
  • Toxicity screening : HepG2 cell assays rule out off-target effects .

Computational and Structural Tools

  • Crystallography : WinGX/ORTEP-III generates thermal ellipsoid plots for publication-quality figures .
  • Docking : MOE or Schrödinger Suite models ligand-protein interactions.
  • Spectroscopic simulation : ACD/Labs or MestReNova predicts NMR chemical shifts .

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